2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following:
Carbazole Derivative Synthesis: Start by synthesizing the carbazole derivative, which serves as the core structure. This can be achieved through cyclization reactions or other methods.
Methylation: Introduce the methoxy groups at specific positions using methylation reagents.
Acetylation: Acetylate the amino group to form the acetamide functionality.
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory using the above steps.
Chemical Reactions Analysis
Reactivity:
Oxidation: The carbazole moiety can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group may occur.
Substitution: Substitution reactions at the carbazole nitrogen or the methoxy groups are possible.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The major products depend on the specific reaction conditions. For example, acetylation leads to the formation of the acetamide compound.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: Used in the synthesis of novel materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar carbazole cores or methoxy substituents can be compared. Notable examples include N-(4-methoxyphenyl)-2-methoxyacetamide and related derivatives.
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C16H20N2O3/c1-20-9-15(19)17-14-5-3-4-11-12-8-10(21-2)6-7-13(12)18-16(11)14/h6-8,14,18H,3-5,9H2,1-2H3,(H,17,19) |
InChI Key |
HYXQOFXVJGZYAQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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